6-Formyllimetin
Overview
Description
6-Formyllimetin is a natural product isolated from the root bark of Toddalia asiatica LAM The compound has a molecular formula of C12H10O5 and a molecular weight of 234.2 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
6-Formyllimetin is a natural product isolated from the root bark of T. asiatica LAM . .
Mode of Action
It has been suggested that it may inhibit protein synthesis by inhibiting the enzyme ribonucleotide reductase .
Pharmacokinetics
In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Action Environment
Storage conditions can impact its stability, as mentioned in the pharmacokinetics section .
Preparation Methods
The synthesis of 6-Formyllimetin involves several steps. One common synthetic route starts with the precursor 5,7-dimethoxy-2-oxochromene. The compound undergoes formylation to introduce the formyl group at the 6-position, resulting in this compound . The reaction conditions typically involve the use of formylating agents such as formic acid or formyl chloride in the presence of a catalyst.
The compound is often isolated from natural sources, such as the root bark of Toddalia asiatica LAM, through extraction and purification processes .
Chemical Reactions Analysis
6-Formyllimetin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups at the 5 and 7 positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include 6-hydroxy-5,7-dimethoxychromene and 6-carboxy-5,7-dimethoxychromene .
Scientific Research Applications
6-Formyllimetin has several scientific research applications:
Comparison with Similar Compounds
6-Formyllimetin is structurally similar to other coumarin derivatives, such as:
Scopoletin: this compound and scopoletin both have methoxy groups at the 5 and 7 positions, but scopoletin lacks the formyl group at the 6-position.
Umbelliferone: Umbelliferone has hydroxyl groups instead of methoxy groups and lacks the formyl group.
Esculetin: Esculetin has hydroxyl groups at the 6 and 7 positions instead of methoxy groups and lacks the formyl group.
The uniqueness of this compound lies in its formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other coumarins .
Properties
IUPAC Name |
5,7-dimethoxy-2-oxochromene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-10-7(3-4-11(14)17-10)12(16-2)8(9)6-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPTBUOWWSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567800 | |
Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88140-31-2 | |
Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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